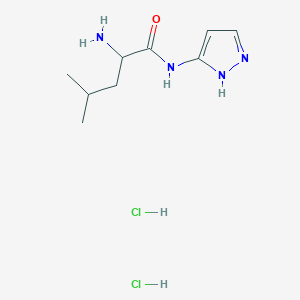

2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride

Übersicht

Beschreibung

2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride, abbreviated as AMPPD, is an organic compound that has a wide range of applications in laboratories and scientific research. It is a white crystalline solid that is soluble in water and organic solvents. AMPPD is commonly used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a research tool in neuroscience.

Wissenschaftliche Forschungsanwendungen

- Researchers have explored the potential of 2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride in cancer therapy. For instance, in Merkel cell carcinoma (MCC), targeting the expression of T antigens (essential for tumor cells) is a strategy. This compound has been screened for its effect on MCPyV-positive MCC cells by repressing T-antigen expression .

- A molecular docking study revealed that this compound interacts with Leishmania major pteridine reductase 1 (Lm-PTR1). It demonstrated better antileishmanial activity, suggesting its potential as an antileishmanial agent .

- In the context of malaria, 2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide dihydrochloride and related compounds exhibited significant inhibition against Plasmodium berghei. Compound 15, in particular, achieved 90.4% suppression .

- Some derivatives of 2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .

- Certain 3-aminopyrazoles (3APs) containing a thiourea moiety have been investigated for their antimicrobial properties in the presence of bioavailable copper. These compounds could potentially combat bacterial infections .

Anticancer Properties

Antileishmanial Activity

Antimalarial Effects

Antibacterial Activity

Copper Complexes

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt), which plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme to modulate its activity, leading to changes in the biological processes that the enzyme is involved in .

Biochemical Pathways

If it targets nampt as suggested, it could potentially affect the nad+ salvage pathway .

Eigenschaften

IUPAC Name |

2-amino-4-methyl-N-(1H-pyrazol-5-yl)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O.2ClH/c1-6(2)5-7(10)9(14)12-8-3-4-11-13-8;;/h3-4,6-7H,5,10H2,1-2H3,(H2,11,12,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTFUFJLXWYOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=NN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

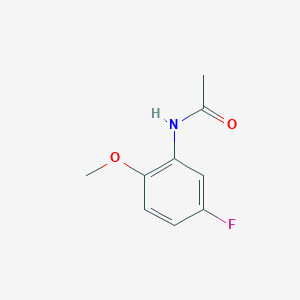

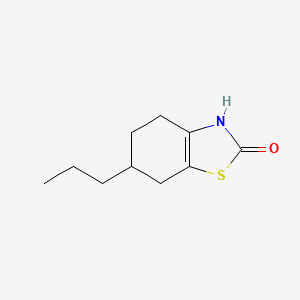

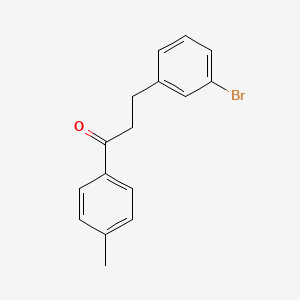

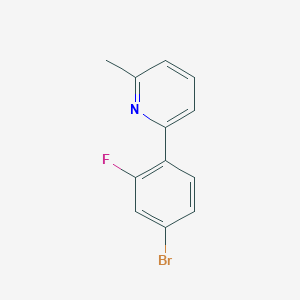

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1532284.png)

![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B1532289.png)

![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)

![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)